

# A Meta-Analysis of CJC-1295 Efficacy and Safety in Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

CJC-1295 is a synthetic analogue of growth hormone-releasing hormone (GHRH) that has garnered significant interest in the research community for its potential to stimulate growth hormone (GH) secretion.[1] This guide provides a comprehensive meta-analysis of the existing research on CJC-1295, focusing on its efficacy and safety profile. It aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by objectively comparing its performance with other alternatives and presenting supporting experimental data.

#### **Mechanism of Action**

CJC-1295 is a tetra-substituted peptide analogue of GHRH (1-29) with Drug Affinity Complex (DAC) technology.[1][2] This modification, which involves the covalent binding to albumin, significantly extends its half-life to approximately 6-8 days, compared to the minutes-long half-life of endogenous GHRH.[1][3][4] CJC-1295 with DAC provides a sustained, continuous stimulation of the pituitary gland to release GH.[5] A version without DAC exists, which results in a more natural, pulsatile release of GH and has a much shorter half-life of about 30 minutes. [1][6]

CJC-1295 exerts its effects by binding to the GHRH receptors on the somatotroph cells of the anterior pituitary gland.[7][8] This binding initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][9] Elevated cAMP levels activate protein kinase A (PKA), which in turn stimulates the transcription of the GH gene and



ultimately leads to the synthesis and pulsatile release of GH.[1][9] The released GH then acts on the liver and other tissues to stimulate the production of insulin-like growth factor 1 (IGF-1). [6]

## **Signaling Pathway of CJC-1295**



Click to download full resolution via product page

Caption: Signaling pathway of CJC-1295 in the anterior pituitary gland.

#### **Efficacy of CJC-1295**

The primary efficacy of CJC-1295 lies in its ability to increase GH and IGF-1 levels in a sustained manner. The most comprehensive human data comes from two randomized, placebo-controlled, double-blind, ascending dose trials conducted in healthy adults aged 21-61. [3][10]

#### **Quantitative Data Summary**



| Parameter                             | Single Dose<br>CJC-1295                     | Multiple Doses<br>CJC-1295                | Placebo               | Reference |
|---------------------------------------|---------------------------------------------|-------------------------------------------|-----------------------|-----------|
| Mean Plasma GH Concentration          | 2- to 10-fold<br>increase for ≥6<br>days    | Cumulative effect observed                | No significant change | [3][10]   |
| Mean Plasma<br>IGF-I<br>Concentration | 1.5- to 3-fold<br>increase for 9-11<br>days | Remained above baseline for up to 28 days | No significant change | [3][10]   |
| CJC-1295 Half-<br>life                | 5.8 - 8.1 days                              | -                                         | -                     | [3][10]   |

| Alternative<br>Growth<br>Hormone<br>Secretagogue | Mechanism of<br>Action             | Half-life      | Key Features                                                                                         | Reference |
|--------------------------------------------------|------------------------------------|----------------|------------------------------------------------------------------------------------------------------|-----------|
| Sermorelin                                       | GHRH analogue                      | ~10-20 minutes | Requires more frequent dosing.                                                                       | [11]      |
| Ipamorelin                                       | Ghrelin mimetic<br>(GHS-R agonist) | ~2 hours       | Stimulates a<br>strong, clean<br>pulse of GH with<br>minimal effect on<br>cortisol and<br>prolactin. | [8][12]   |
| Tesamorelin                                      | GHRH analogue                      | ~25-40 minutes | FDA-approved for HIV-associated lipodystrophy.                                                       | [8]       |

# **Experimental Protocols**

The pivotal studies on CJC-1295 involved two distinct protocols to assess its safety, pharmacokinetics, and pharmacodynamics.



#### **Study 1: Single Ascending Dose**

- Objective: To evaluate the safety and effects of a single subcutaneous dose of CJC-1295.
- Design: Randomized, placebo-controlled, double-blind, ascending dose trial.[3][10]
- Participants: Healthy men and women aged 21-61 years.[3][10]
- Intervention: A single subcutaneous injection of one of four ascending doses of CJC-1295 or placebo.[3][13]
- Duration: 28 days.[3]
- Main Outcome Measures: Peak concentrations and area under the curve for GH and IGF-I;
   standard pharmacokinetic parameters for CJC-1295.[3][13]

#### **Study 2: Multiple Ascending Doses**

- Objective: To assess the impact of multiple doses of CJC-1295.
- Design: Randomized, placebo-controlled, double-blind trial.[3][10]
- Participants: Healthy men and women aged 21-61 years.[3][10]
- Intervention: Two or three weekly or biweekly subcutaneous injections of CJC-1295 or placebo.[3][13]
- Duration: 49 days.[3]
- Main Outcome Measures: Peak concentrations and area under the curve for GH and IGF-I;
   evidence of cumulative effect.[3][13]

#### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow of the key clinical trials investigating CJC-1295.



## Safety and Tolerability

In the key clinical studies, subcutaneous administration of CJC-1295 was found to be safe and relatively well-tolerated at doses of 30 or 60  $\mu$ g/kg.[3][10] No serious adverse reactions were reported.[3][10] The most common adverse events were injection site reactions, such as pain, redness, and swelling, which were generally mild and transient.[5] Other reported mild to moderate side effects include headaches, flushing, and dizziness.[5]

It is important to note that long-term safety data for CJC-1295 is limited.[14] The sustained elevation of GH and IGF-1 levels could theoretically pose risks with chronic administration, including potential impacts on glucose metabolism and cell growth.[4][5] CJC-1295 is not approved by the FDA for any medical indication and is considered a prohibited substance by the World Anti-Doping Agency (WADA).[4][15]

## **Comparison with Alternatives**

CJC-1295 is often compared with other growth hormone secretagogues, most notably Sermorelin and various ghrelin mimetics like Ipamorelin.

- CJC-1295 vs. Sermorelin: The primary difference is their half-life. CJC-1295's extended half-life allows for less frequent dosing compared to Sermorelin, which requires daily or multiple daily injections to maintain elevated GH levels.[11]
- CJC-1295 vs. Ipamorelin: These peptides work through different mechanisms.[8] CJC-1295 stimulates the GHRH receptor, while Ipamorelin acts on the ghrelin receptor (GHS-R).[8][12] They are sometimes used in combination in research settings to potentially achieve a synergistic effect on GH release, with CJC-1295 providing a baseline increase and Ipamorelin inducing more pulsatile bursts.[12]

#### Conclusion

The available research, primarily from short-term clinical trials in healthy adults, indicates that CJC-1295 is effective at increasing GH and IGF-1 levels in a sustained, dose-dependent manner. Its long half-life offers a potential advantage over other GHRH analogues that require more frequent administration. The safety profile in these initial studies appears favorable, with no serious adverse events reported.



However, the lack of long-term safety data and the absence of large-scale, pivotal clinical trials in specific patient populations are significant limitations. Further research is necessary to fully establish the therapeutic potential and long-term safety of CJC-1295. Researchers and drug development professionals should proceed with a clear understanding of its investigational status and the existing body of evidence.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]
- 2. corepeptides.com [corepeptides.com]
- 3. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. elementsarms.com [elementsarms.com]
- 6. polarispeptides.com [polarispeptides.com]
- 7. Exploring the Science of CJC-1295 Peptide | House of Nūūtro [nuutro.co.uk]
- 8. peptidesciences.com [peptidesciences.com]
- 9. medisearch.io [medisearch.io]
- 10. academic.oup.com [academic.oup.com]
- 11. trtmd.com [trtmd.com]
- 12. ghpnews.digital [ghpnews.digital]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. thepeptidereport.com [thepeptidereport.com]
- 15. droracle.ai [droracle.ai]



 To cite this document: BenchChem. [A Meta-Analysis of CJC-1295 Efficacy and Safety in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210199#meta-analysis-of-cjc-1295-efficacy-and-safety-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com